molecular formula C6H11ClO2 B3384321 rel-(2R,3R)-3-Chlorobutan-2-yl acetate CAS No. 54192-20-0

rel-(2R,3R)-3-Chlorobutan-2-yl acetate

Cat. No. B3384321
CAS RN: 54192-20-0
M. Wt: 150.6 g/mol
InChI Key: NCIUPQANRXKHMV-RFZPGFLSSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, intermediates, catalysts, and conditions such as temperature and pressure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

Information on safety and hazards is usually available in Material Safety Data Sheets (MSDS). It includes information on toxicity, flammability, environmental impact, and how to handle and store the compound safely .

Future Directions

Future directions could involve potential applications, improvements in synthesis methods, or new research areas. This usually requires keeping up-to-date with the latest research in the field .

properties

IUPAC Name

[(2R,3R)-3-chlorobutan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIUPQANRXKHMV-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Cl)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)Cl)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10110028
Record name rel-(2R,3R)-3-Chlorobutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54192-20-0
Record name rel-(2R,3R)-3-Chlorobutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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